[[(2S)-2,3-di(icosoxy)propoxy]-diphenylmethyl]benzene [[(2S)-2,3-di(icosoxy)propoxy]-diphenylmethyl]benzene
Brand Name: Vulcanchem
CAS No.: 13881-44-2
VCID: VC0082957
InChI: InChI=1S/C62H102O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-54-63-56-61(64-55-47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)57-65-62(58-48-40-37-41-49-58,59-50-42-38-43-51-59)60-52-44-39-45-53-60/h37-45,48-53,61H,3-36,46-47,54-57H2,1-2H3/t61-/m0/s1
SMILES: CCCCCCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCCCCCCCCCCCCCCCCCCCC
Molecular Formula: C62H102O3
Molecular Weight: 895.495

[[(2S)-2,3-di(icosoxy)propoxy]-diphenylmethyl]benzene

CAS No.: 13881-44-2

Cat. No.: VC0082957

Molecular Formula: C62H102O3

Molecular Weight: 895.495

* For research use only. Not for human or veterinary use.

[[(2S)-2,3-di(icosoxy)propoxy]-diphenylmethyl]benzene - 13881-44-2

Specification

CAS No. 13881-44-2
Molecular Formula C62H102O3
Molecular Weight 895.495
IUPAC Name [[(2S)-2,3-di(icosoxy)propoxy]-diphenylmethyl]benzene
Standard InChI InChI=1S/C62H102O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-54-63-56-61(64-55-47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)57-65-62(58-48-40-37-41-49-58,59-50-42-38-43-51-59)60-52-44-39-45-53-60/h37-45,48-53,61H,3-36,46-47,54-57H2,1-2H3/t61-/m0/s1
Standard InChI Key SFACANQGCSKNNY-WMNDHARXSA-N
SMILES CCCCCCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCCCCCCCCCCCCCCCCCCCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator